Benzo[D]isoxazol-6-ylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
1,2-benzoxazol-6-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO3/c10-8(11)6-2-1-5-4-9-12-7(5)3-6/h1-4,10-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZPDBYKFYDIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NO2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzo D Isoxazol 6 Ylboronic Acid
Direct C-H Borylation Strategies
Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic acids. This approach avoids the need for pre-installed functional groups, such as halides, which are often required in traditional cross-coupling strategies.
Transition Metal-Catalyzed C-H Borylation (e.g., Iridium, Palladium)
Transition metal catalysts, particularly those based on iridium and palladium, are at the forefront of C-H activation and borylation technologies. These catalysts can facilitate the direct introduction of a boryl group onto the benzisoxazole scaffold.
Iridium-based catalysts are particularly effective for the C-H borylation of heteroaromatic compounds. While direct borylation of benzo[d]isoxazole itself is not extensively documented, studies on analogous structures like benzoxazoles provide significant insights. For instance, the asymmetric borylation of 2-alkyl-1,3-azole derivatives, including benzoxazoles, has been achieved using an iridium catalyst system. researchmap.jp In such reactions, a chiral monophosphite ligand derived from BINOL can be employed to induce enantioselectivity, although for the synthesis of an achiral product like benzo[d]isoxazol-6-ylboronic acid, achiral ligands would be sufficient. researchmap.jpnih.gov The choice of ligand is crucial as it influences the catalyst's activity and stability. Bidentate phosphine (B1218219) ligands are also commonly used in iridium-catalyzed borylations to enhance catalyst performance. nih.gov
Palladium catalysts are also utilized in C-H activation, often in the context of annulation reactions to form the benzisoxazole ring itself. rsc.orgresearchgate.net While less common for direct C-H borylation of the pre-formed heterocycle compared to iridium, palladium catalysis is a cornerstone of C-H functionalization and could be adapted for this purpose with appropriate ligand and oxidant choice.
Table 1: Representative Catalyst Systems for C-H Borylation of Azole Derivatives
| Catalyst Precursor | Ligand Type | Borylation Reagent | Typical Solvent | Reference |
| [Ir(OMe)(cod)]2 | Chiral Monophosphite | B2pin2 | Cyclopentyl methyl ether (CPME) | researchmap.jp |
| [Ir(cod)Cl]2 | Bidentate Phosphine | B2pin2 | Tetrahydrofuran (B95107) (THF) | nih.gov |
Note: This table presents systems used for related azole derivatives, which can be adapted for benzo[d]isoxazole.
The regioselectivity of C-H borylation on a substituted aromatic ring is influenced by a combination of steric and electronic factors. In iridium-catalyzed borylations of arenes, steric hindrance is often the dominant factor, leading to borylation at the least hindered C-H bond. rsc.org However, in heteroaromatic systems, electronic effects can play a more significant role. rsc.org For benzo[d]isoxazole, the electronic nature of the fused ring system will direct the borylation. Computational and experimental studies on related heterocycles show that the reactivity of C-H bonds can be influenced by the proximity of heteroatoms. nih.gov The inherent electronic properties of the benzo[d]isoxazole nucleus would need to be considered to predict the most likely site of borylation in the absence of a directing group.
Directed Metalation Group (DMG)-Assisted C-H Activation and Borylation
Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This method involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile, such as a borate (B1201080) ester, to introduce a boronic acid group.
For this compound synthesis, a directing group would need to be installed on the benzisoxazole core in a position that directs metalation to the C-6 position. For example, a DMG at the C-5 or C-7 position could potentially direct lithiation to the C-6 position. The effectiveness of a DMG is related to its ability to coordinate with the lithium reagent. organic-chemistry.org Common and powerful DMGs include amides, carbamates, and sulfonamides. organic-chemistry.org The general mechanism involves the coordination of the alkyllithium to the heteroatom of the DMG, followed by deprotonation of the sterically accessible and kinetically most acidic ortho C-H bond. wikipedia.org
Precursor-Based Synthesis Routes
An alternative to direct C-H borylation is the synthesis from a precursor molecule where a functional group is already present at the 6-position of the benzo[d]isoxazole ring. This functional group is then converted into the boronic acid.
Lithiation/Grignard Formation and Trapping with Borate Esters
A common and well-established method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate. This can be achieved by first preparing a 6-halo-benzo[d]isoxazole (e.g., 6-bromo- or 6-iodo-benzo[d]isoxazole).
The halogenated precursor can undergo a halogen-metal exchange reaction with an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperatures to generate the 6-lithio-benzo[d]isoxazole. This highly reactive intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired this compound.
Alternatively, the Grignard reagent can be formed by reacting the 6-halo-benzo[d]isoxazole with magnesium metal. google.com The resulting benzo[d]isoxazol-6-ylmagnesium halide is then reacted with a borate ester. While the direct reaction of Grignard reagents with trialkyl borates can sometimes lead to multiple additions, the use of cyclic boronic esters like pinacolborane can circumvent this issue. google.com
Halogen-Metal Exchange Strategies
The primary route within this category for synthesizing this compound begins with a halogenated precursor, such as 6-bromobenzo[d]isoxazole. This starting material undergoes a halogen-metal exchange reaction, most commonly with an organolithium reagent like n-butyllithium or sec-butyllithium (B1581126) at low temperatures (e.g., -78 °C) to prevent side reactions. The resulting 6-lithiobenzo[d]isoxazole is a potent nucleophile.
This intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The reaction forms a boronate ester, which is subsequently hydrolyzed under acidic conditions to yield the final this compound. Grignard reagents can also be employed for this transformation. google.com The formation of the Grignard reagent from 6-bromobenzo[d]isoxazole can be achieved using magnesium turnings, sometimes with an activator like iodine. The subsequent reaction with the borate ester and hydrolysis follows a similar path.
Optimization of Organometallic Reagent Formation
The efficiency of the halogen-metal exchange strategy is highly dependent on the formation of the organometallic intermediate. For Grignard reagent formation, the use of additives such as lithium chloride (LiCl) can be crucial. organic-chemistry.org LiCl helps to break up passivating layers on the magnesium surface and solubilizes the Grignard reagent, leading to more reliable and higher-yielding reactions. organic-chemistry.org
Reaction conditions such as temperature and solvent are critical. These reactions are typically performed in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether. Maintaining low temperatures, often between -10°C and 0°C for Grignard formation and as low as -78°C for organolithium formation, is essential to prevent decomposition of the organometallic reagent and unwanted side reactions. google.com
Table 1: Typical Conditions for Halogen-Metal Exchange
| Parameter | Condition | Purpose |
| Precursor | 6-Bromo- or 6-Iodobenzo[d]isoxazole | Aryl halide source |
| Reagent | n-BuLi, s-BuLi, or Mg/LiCl | Formation of organometallic intermediate |
| Solvent | Anhydrous THF or Diethyl Ether | Reaction medium |
| Temperature | -78 °C to 0 °C | Stabilize intermediate, control reactivity |
| Boron Source | Trimethyl borate, Triisopropyl borate | Electrophilic trap |
| Workup | Aqueous acid (e.g., HCl, H₂SO₄) | Hydrolysis of boronate ester |
Cross-Coupling Reactions of Halogenated Benzo[d]isoxazoles with Diboron (B99234) Reagents
Transition-metal-catalyzed cross-coupling reactions represent a more modern and often more functional-group-tolerant approach to synthesizing boronic acids and their esters.
Palladium-Catalyzed Borylation
The Miyaura borylation is the most prominent palladium-catalyzed method for this synthesis. beilstein-journals.org This reaction couples a halogenated benzo[d]isoxazole (typically 6-bromo- or 6-chlorobenzo[d]isoxazole) with a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov The reaction is catalyzed by a palladium complex, formed in situ from a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a phosphine ligand. The choice of ligand is critical, with bulky, electron-rich phosphines such as SPhos, XPhos, or phosphine-containing ferrocenes often providing the best results. A base, typically potassium acetate (KOAc) or potassium phosphate (B84403) (K₃PO₄), is required to facilitate the catalytic cycle. researchgate.net While some methods require elevated temperatures, recent advancements have enabled these reactions to proceed efficiently at room temperature. researchgate.net The direct product of this reaction is the pinacol (B44631) ester of the boronic acid, which can be used directly in subsequent reactions or hydrolyzed to the boronic acid if needed.
Table 2: Optimized Conditions for Palladium-Catalyzed Borylation
| Component | Example | Role |
| Substrate | 6-Bromobenzo[d]isoxazole | Aryl halide partner |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |
| Pd Source | Pd(OAc)₂, PdCl₂(dppf) | Catalyst precursor |
| Ligand | SPhos, XPhos | Stabilizes and activates catalyst |
| Base | KOAc, K₃PO₄ | Promotes transmetalation |
| Solvent | Dioxane, Toluene (B28343), THF | Reaction medium |
| Temperature | Room Temperature to 110 °C | Reaction condition |
Research has shown that related heterocyclic systems, such as isoxazole- and benzoxazole-substituted phenyl halides, undergo efficient palladium-catalyzed borylation, indicating the applicability of this method for the benzo[d]isoxazole scaffold. nih.gov
Copper-Catalyzed Borylation
As an alternative to palladium, copper-catalyzed borylation has gained attention. nih.gov These reactions can offer different reactivity profiles and may be more cost-effective. Copper(I) catalysts, often in the form of copper(I) iodide (CuI) or copper(I) chloride (CuCl), are used in conjunction with a ligand, which can range from simple diamines to more complex phosphines. The mechanism is distinct from the palladium-catalyzed cycle and can be advantageous for certain substrates. While specific examples for benzo[d]isoxazole are less documented in mainstream literature, the general methodology for borylating aryl halides with diboron reagents using copper catalysis is well-established and presents a viable synthetic route. researchgate.net
Novel and Green Chemistry Approaches in Boronic Acid Synthesis
In line with the principles of green chemistry, new methods are being developed to reduce waste, avoid harsh reagents, and minimize solvent use. nih.gov
Mechanochemical Synthesis
Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to drive chemical reactions, is a promising green alternative to traditional solvent-based methods. beilstein-journals.org The solid-state palladium-catalyzed borylation of aryl halides has been successfully demonstrated. beilstein-journals.org In a typical setup, the aryl halide, diboron reagent, palladium catalyst, and a solid base are milled together, often with a small amount of liquid additive to facilitate the reaction. These reactions can be significantly faster than solution-phase counterparts, often completing within minutes, and they eliminate the need for bulk organic solvents. beilstein-journals.org This solvent-free approach simplifies purification and dramatically reduces chemical waste. The generation of aryl radicals for borylation under mechanochemical conditions has also been reported, offering a catalyst-free pathway. nih.govresearchgate.net This strategy holds significant potential for the environmentally benign synthesis of this compound.
Table 3: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages |
| Halogen-Metal Exchange | Well-established, uses inexpensive reagents. | Requires cryogenic temperatures, sensitive to functional groups. |
| Palladium-Catalyzed Borylation | High functional group tolerance, mild conditions possible. researchgate.net | Uses expensive palladium catalysts and ligands. |
| Copper-Catalyzed Borylation | Lower catalyst cost, alternative reactivity. | Can require specific ligands, less developed than palladium methods. |
| Mechanochemical Synthesis | Solvent-free, rapid reaction times, reduced waste. beilstein-journals.org | Specialized equipment required, scope may be limited. |
Flow Chemistry Protocols for Scale-Up
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of chemical intermediates, including improved heat and mass transfer, enhanced safety, and the potential for straightforward automation and scale-up. nih.gov While specific flow chemistry protocols for the synthesis of this compound have not been extensively documented in publicly available literature, general methods for the continuous synthesis of arylboronic acids are well-established and can be adapted for this specific target molecule. rsc.orgacs.org
One common approach involves the use of organolithium chemistry in a flow system. acs.org This typically entails a halogen-lithium exchange reaction on an appropriately substituted precursor, such as 6-bromobenzo[d]isoxazole, followed by quenching with a trialkyl borate. The use of a continuous flow setup allows for precise control of the very short reaction times and low temperatures often required for these highly reactive intermediates, minimizing the formation of byproducts. acs.orgorganic-chemistry.org This method can offer remarkable throughput, with some systems achieving the synthesis of building blocks on a gram-per-hour scale. organic-chemistry.org
The integration of microreactor systems can facilitate the preparation of arylboronic esters, which are often more stable and easier to handle than the corresponding boronic acids. rsc.org These esters can then be used directly in subsequent reactions, such as Suzuki-Miyaura cross-couplings, sometimes even within an integrated, multi-step flow system. rsc.org
Table 1: General Parameters for Flow Synthesis of Arylboronic Acids
| Parameter | Typical Conditions | Notes |
| Reaction Type | Halogen-Lithium Exchange followed by Borylation | Common for aryl bromides and iodides. |
| Reagents | Aryl halide, organolithium reagent (e.g., n-BuLi), trialkyl borate (e.g., triisopropyl borate) | Stoichiometry and choice of reagents can be optimized for specific substrates. |
| Solvent | Anhydrous ethers (e.g., THF, diethyl ether) | Solvent choice is critical for solubility and reactivity. |
| Temperature | -78°C to 0°C | Precise temperature control is crucial for selectivity and yield. |
| Residence Time | Seconds to minutes | Short residence times minimize byproduct formation. |
| Scale | Milligram to multigram scale | Throughput can be increased by using larger reactors or running multiple systems in parallel. |
It is important to note that the direct translation of these general protocols to the synthesis of this compound would require optimization of reaction conditions, such as flow rates, temperatures, and reagent concentrations, to achieve the desired yield and purity.
Biocatalytic Routes to Arylboronic Acids
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in organic synthesis, offering the potential for highly selective and environmentally friendly processes. However, the application of biocatalysis to the direct synthesis of arylboronic acids is still an emerging area of research, and at present, there are no established biocatalytic routes specifically for the synthesis of this compound.
Research into the enzymatic synthesis of arylboronic acids is in its early stages. The primary challenge lies in the fact that the carbon-boron bond is not naturally prevalent in biological systems, and therefore, enzymes that have evolved to form this bond are rare.
Despite this, the broader success of biocatalysis in other areas of organic chemistry suggests that future developments could lead to enzymatic methods for arylboronic acid synthesis. This could potentially involve the directed evolution of existing enzymes to catalyze the desired transformation or the discovery of novel enzymes from microorganisms that can perform C-H borylation or other related reactions. The development of such biocatalytic methods would represent a significant step forward in the sustainable synthesis of this important class of compounds.
Chemical Reactivity and Derivatization Strategies for Benzo D Isoxazol 6 Ylboronic Acid
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or pseudohalide, catalyzed by a palladium(0) complex. nih.gov For Benzo[d]isoxazol-6-ylboronic acid, this reaction provides a direct route to 6-aryl, 6-heteroaryl, 6-alkenyl, and 6-alkyl benzo[d]isoxazole derivatives, which are of significant interest in the development of new pharmaceutical agents and functional materials.
Coupling with Aryl and Heteroaryl Halides/Pseudohalides
The coupling of this compound with a diverse range of aryl and heteroaryl halides (iodides, bromides, and chlorides) and pseudohalides (triflates) is a key strategy for the synthesis of biaryl and heteroaryl-aryl structures containing the benzo[d]isoxazole motif. The general transformation is depicted below:
Scheme 1: General Suzuki-Miyaura Coupling of this compound with Aryl/Heteroaryl Halides
The efficiency and outcome of the Suzuki-Miyaura coupling are significantly influenced by the electronic and steric nature of both the this compound and the aryl/heteroaryl coupling partner.
Electronic Effects: Generally, in Suzuki-Miyaura reactions, aryl halides with electron-withdrawing groups tend to be more reactive towards oxidative addition to the palladium(0) catalyst, which is often the rate-determining step. nih.gov Conversely, electron-donating groups on the aryl halide can slow down this step. For the boronic acid partner, electron-donating groups can enhance the transmetalation step by increasing the nucleophilicity of the organic group being transferred to the palladium center. nih.gov Therefore, the coupling of this compound with electron-deficient aryl halides is often more facile. However, with appropriate catalyst systems, even electron-rich and sterically hindered aryl halides can be successfully coupled. researchgate.net
Steric Effects: Steric hindrance on either coupling partner can impede the reaction. For instance, ortho-substituted aryl halides can be challenging substrates due to the steric bulk around the reaction center, which can hinder the approach of the palladium catalyst for oxidative addition. Similarly, while this compound itself does not possess significant steric bulk around the boronic acid moiety, highly substituted coupling partners can lead to lower yields or require more forcing reaction conditions. The use of bulky phosphine (B1218219) ligands on the palladium catalyst can often overcome some of these steric challenges. nih.gov
The choice of the palladium catalyst and its associated ligands is crucial for achieving high efficiency in the Suzuki-Miyaura coupling of this compound. While simple catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective in some cases, modern catalyst systems often employ more sophisticated ligands to enhance reactivity, stability, and substrate scope. nih.gov
Bulky, electron-rich phosphine ligands, such as those from the Buchwald and SPhos families, have been shown to be highly effective for the coupling of challenging substrates, including aryl chlorides and sterically hindered partners. nih.govresearchgate.net These ligands promote the formation of the active monoligated Pd(0) species and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. For the coupling of heterocyclic boronic acids, specific ligands may be required to prevent catalyst inhibition by the heteroatoms.
The following table summarizes some commonly used catalyst systems for Suzuki-Miyaura couplings that would be applicable to this compound.
| Catalyst Precursor | Ligand | Typical Substrates |
| Pd(OAc)₂ / Pd₂(dba)₃ | Triphenylphosphine (PPh₃) | Simple aryl/heteroaryl bromides and iodides |
| Pd(PPh₃)₄ | None | Simple aryl/heteroaryl bromides and iodides |
| PdCl₂(dppf) | dppf | Wide range of aryl/heteroaryl halides |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Aryl/heteroaryl chlorides, sterically hindered substrates |
This table is a general guide; optimal conditions would need to be determined experimentally.
The selection of an appropriate solvent and base is critical for the success of the Suzuki-Miyaura coupling. The base is required to activate the boronic acid for transmetalation, while the solvent plays a key role in solvating the reactants and the catalyst, and can influence the reaction rate and selectivity. researchgate.netresearchgate.net
Bases: A variety of inorganic bases are commonly used, with the choice often depending on the specific substrates and catalyst system. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). nih.gov For sensitive substrates, milder bases like potassium fluoride (B91410) (KF) may be employed. The strength and solubility of the base can significantly impact the reaction outcome.
Solvents: The Suzuki-Miyaura reaction is often performed in a mixture of an organic solvent and water. The aqueous component is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid. Common organic solvents include ethers (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, DME). researchgate.netnih.gov The choice of solvent can affect catalyst stability and the solubility of the reactants.
The following table provides a general overview of commonly employed solvent and base combinations.
| Solvent System | Base | Comments |
| Toluene (B28343)/Water | K₂CO₃, Na₂CO₃ | Standard conditions, good for many substrates. |
| Dioxane/Water | K₃PO₄, Cs₂CO₃ | Often used for more challenging couplings. |
| DMF/Water | K₂CO₃ | Can be effective for less reactive halides. |
| THF/Water | NaOH, KOH | Stronger bases, may be needed for some substrates. |
Optimization of the solvent and base is often necessary for each specific reaction.
Coupling with Alkyl Halides and Alkenyl Halides
While less common than coupling with aryl halides, the Suzuki-Miyaura reaction of this compound can also be extended to the synthesis of 6-alkyl- and 6-alkenylbenzo[d]isoxazoles.
Coupling with Alkyl Halides: The coupling of boronic acids with alkyl halides is more challenging than with aryl halides due to the slower rate of oxidative addition and the potential for β-hydride elimination from the alkyl-palladium intermediate. researchgate.netnih.gov However, the development of specialized catalyst systems, often employing bulky, electron-rich phosphine ligands, has made these transformations more feasible. researchgate.net These reactions typically require specific conditions to suppress side reactions.
Coupling with Alkenyl Halides: The coupling with alkenyl halides proceeds more readily than with alkyl halides and is a valuable method for the synthesis of 6-alkenylbenzo[d]isoxazoles. mdpi.com The stereochemistry of the double bond in the alkenyl halide is generally retained in the product. These reactions are often carried out under similar conditions to those used for aryl halides.
Stereoselective Suzuki-Miyaura Coupling for Chiral Product Synthesis
The synthesis of chiral biaryl compounds is of great importance in medicinal chemistry. While this compound itself is achiral, stereoselective Suzuki-Miyaura coupling can be employed to generate chiral products when coupling with a prochiral or chiral halide, or through the use of a chiral catalyst system. The development of atropisomeric biaryls through sterically hindered couplings is an area of active research. While specific examples involving this compound are not prevalent in the literature, the general principles of stereoselective Suzuki-Miyaura coupling would apply. This could involve the use of chiral phosphine ligands that can induce enantioselectivity in the formation of the C-C bond.
Other Transition Metal-Catalyzed Cross-Coupling Modalities
While Suzuki-Miyaura coupling is a primary application, the boronic acid group readily participates in other important transition metal-catalyzed reactions.
The Chan-Lam coupling reaction is a powerful method for forming carbon-heteroatom bonds, specifically C-N and C-O bonds, under relatively mild conditions. This reaction involves the copper-catalyzed coupling of an arylboronic acid with an amine or alcohol. For this compound, this provides a direct route to 6-amino and 6-alkoxy/aryloxy benzo[d]isoxazole derivatives. The reaction is typically performed in the presence of a copper(II) salt, such as copper(II) acetate (B1210297), often with a base and in a solvent like methanol (B129727) or dichloromethane, and it can frequently be run open to the atmosphere. nih.govresearchgate.netorganic-chemistry.org
The general mechanism is believed to involve transmetalation of the aryl group from boron to the copper catalyst, followed by coordination of the heteroatom nucleophile (amine or alcohol) and subsequent reductive elimination to form the desired C-N or C-O bond. The addition of ligands or additives like myristic acid can sometimes enhance reaction rates and yields. organic-chemistry.org This methodology is highly valuable for its broad substrate scope and functional group tolerance under conditions that are often milder than those required for similar transformations like the Buchwald-Hartwig amination. nih.govorganic-chemistry.org
| Coupling Partner | Copper Source | Base/Additive | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Anilines | Cu(OAc)₂ | 2,6-Lutidine, Myristic Acid | CH₂Cl₂ | Room Temp | Good to Excellent | organic-chemistry.org |
| 3-Aminophenol | Cu(OAc)₂ | AgOAc | MeOH | Room Temp | High (for N-arylation) | rsc.org |
| Sulfonyl Azides | Immobilized Cu(I) Complex | None | MeOH | Room Temp | Excellent | rsc.org |
| 2-Nitroimidazole | Cu(OTf)₂ | K₂CO₃, Bipyridine | MeOH | Room Temp | Moderate to Good | nih.gov |
Rhodium catalysts can facilitate the conjugate addition (1,4-addition or Michael addition) of arylboronic acids to α,β-unsaturated carbonyl compounds, such as enones, esters, and amides. organic-chemistry.org This reaction forms a new carbon-carbon bond at the β-position of the carbonyl compound, providing a powerful tool for constructing complex carbon skeletons. When applied to this compound, this method allows for the synthesis of β-(benzo[d]isoxazol-6-yl) ketones, esters, and amides.
The reaction is often carried out using a rhodium(I) catalyst, such as [Rh(acac)(CO)₂] or [RhCl(COD)]₂, sometimes in the presence of a chiral ligand like BINAP for asymmetric transformations. organic-chemistry.org The addition of an aqueous base is frequently beneficial, as it can facilitate the transmetalation step from the boronic acid to the rhodium center. organic-chemistry.org The reaction mechanism is thought to proceed through an aryl-rhodium intermediate which then adds across the double bond of the Michael acceptor. This methodology has been successfully applied to various arylboronic acids and α,β-unsaturated systems, including nitroalkenes. organic-chemistry.orgrsc.org
| Michael Acceptor | Rhodium Catalyst | Ligand (for asymmetric) | Base/Additive | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| α,β-Unsaturated Amides | Rh(acac)(CH₂CH₂)₂ | (S)-BINAP | K₂CO₃ (aq) | Dioxane/H₂O | Good | organic-chemistry.org |
| Nitroalkenes | [RhCl(diene)]₂ | Chiral Diene | Water | Toluene | High | rsc.org |
Conversion to Other Boron-Containing Species
The boronic acid functional group can be readily converted into other boron-containing moieties, which may offer advantages in terms of stability, handling, or reactivity in specific applications.
Boronic acids exist in equilibrium with their corresponding boroxines (anhydrides) and can be easily converted to boronate esters. The most common derivatization is the formation of a pinacol (B44631) ester by reacting the boronic acid with pinacol. This is typically achieved by heating the two reagents in a solvent like toluene or THF, often with azeotropic removal of water to drive the reaction to completion. Pinacol boronate esters are generally more stable, less prone to protodeboronation, and are crystalline solids that are easier to purify than the corresponding boronic acids. escholarship.orgvt.edu They are widely used in cross-coupling reactions.
Other diols can be used to form different cyclic boronates. For instance, reaction with diethanolamine (B148213) can form a stable, bicyclic boronate which can be useful for purification or as a protected form of the boronic acid. vt.edu These esters can be hydrolyzed back to the boronic acid under mild acidic conditions.
Potassium organotrifluoroborates (R-BF₃K) are another class of highly stable and versatile derivatives of boronic acids. google.com These salts are typically crystalline, air-stable solids that are easy to handle and store indefinitely. They are competent coupling partners in Suzuki-Miyaura reactions and participate in a range of other transformations, including rhodium-catalyzed additions.
The synthesis of potassium benzo[d]isoxazol-6-yltrifluoroborate from the corresponding boronic acid is straightforward. It is typically accomplished by treating an aqueous methanolic solution of the boronic acid with a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). The trifluoroborate salt usually precipitates from the solution and can be isolated by simple filtration.
Functionalization of the Benzo[d]isoxazole Core in Derivatives
After the boronic acid group has been utilized in a coupling reaction, the resulting benzo[d]isoxazole product can be further modified. The benzo[d]isoxazole ring system is amenable to various functionalization reactions, particularly electrophilic aromatic substitution on the benzene (B151609) portion of the scaffold. youtube.com The directing effects of the fused isoxazole (B147169) ring and any existing substituents will govern the position of substitution.
Studies on the electrophilic substitution of isoxazole itself suggest that the C4 position is generally the most reactive. reddit.com For the benzo[d]isoxazole system, the substitution pattern will be influenced by the combined directing effects of the fused ring and other substituents. Common electrophilic aromatic substitution reactions that could be applied include:
Nitration: Introduction of a nitro group using reagents like nitric acid and sulfuric acid.
Halogenation: Introduction of bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the conditions must be chosen carefully to avoid side reactions with the heterocyclic ring.
These subsequent modifications allow for the synthesis of a diverse library of complex molecules built upon the benzo[d]isoxazole framework, which has been shown to be a privileged scaffold in medicinal chemistry. nih.govnih.gov
Electrophilic Aromatic Substitution on Coupled Products (e.g., nitration, halogenation)
The benzo[d]isoxazole ring system is aromatic and can undergo electrophilic aromatic substitution. wikipedia.org However, the reactivity of the fused benzene ring is influenced by the electron-withdrawing nature of the isoxazole portion. After the boronic acid at the 6-position has been used in a cross-coupling reaction to form a C-C bond, the resulting substituted benzo[d]isoxazole can be further functionalized.
Nitration: The nitration of 1,2-benzisoxazoles has been studied, revealing that the reaction proceeds via simple substitution on the benzene ring. For instance, the nitration of 3-methyl-1,2-benzisoxazole has been investigated to understand the kinetics and mechanism of the reaction. rsc.org Similarly, studies on 1,2-benzisoxazole (B1199462) 2-oxides have shown that nitration occurs through substitution, whereas other reactions like bromination can lead to the rupture of the heterocyclic ring. rsc.org For a 6-substituted benzo[d]isoxazole, electrophilic attack is generally directed to the positions ortho and para to the activating group and meta to the deactivating isoxazole ring. The precise regioselectivity would depend on the nature of the substituent at the 6-position and the reaction conditions.
Halogenation: Halogenation of benzo[d]isoxazole systems can be more complex than nitration. While direct halogenation is possible, it can sometimes lead to ring-opening of the isoxazole moiety, especially under harsh conditions. rsc.org Therefore, milder halogenating agents and carefully controlled conditions are typically required to achieve selective halogenation on the benzene portion of the molecule.
The outcomes of these electrophilic substitution reactions are highly dependent on the directing effects of both the isoxazole ring and the substituent at the 6-position. The isoxazole ring is generally considered a deactivating group, directing incoming electrophiles to the 5- and 7-positions. The substituent introduced via the boronic acid will exert its own directing influence, which can either reinforce or compete with the directing effect of the isoxazole.
Directed Ortho Metalation on Substituted Benzo[d]isoxazole Scaffolds
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. wikipedia.orgharvard.edu
In the context of benzo[d]isoxazoles, a substituent on the benzene ring can act as a DMG. For a 6-substituted benzo[d]isoxazole, if the substituent has a heteroatom capable of coordinating with lithium (e.g., -OR, -NR2, -CONR2), deprotonation would be expected to occur at the 5-position or the 7-position. The oxygen and nitrogen atoms of the isoxazole ring itself can also act as a directing group, potentially influencing the site of metalation.
Research into the metalation of isoxazoles and benzoisoxazoles indicates that these scaffolds can be successfully functionalized using this approach. researchgate.net For example, studies on isoxazolo[3,4-d]pyridazinones have demonstrated selective lateral metalation at the C3 position of the isoxazole ring. mdpi.com For benzo[d]isoxazole itself, the presence of a strong directing group on the benzene ring would be crucial for achieving high regioselectivity in DoM reactions. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. wikipedia.org
| Parameter | Description | Potential Outcome on Benzo[d]isoxazole |
| Directing Group | A functional group that directs the metalation to an adjacent position. | A substituent at the 5- or 7-position could direct metalation to the 4- or 6-position. |
| Base | Typically a strong organolithium base like n-BuLi or LDA. | Deprotonation of the aromatic ring. |
| Electrophile | A reagent that reacts with the generated aryllithium species. | Introduction of a new functional group at the metalated position. |
Regioselective Functionalization of the Isoxazole Ring
The isoxazole ring within the benzo[d]isoxazole scaffold possesses its own distinct reactivity, which can be exploited for further derivatization. While generally stable due to its aromatic character, the N-O bond is relatively weak and can be cleaved under certain conditions. wikipedia.org
Functionalization of isoxazoles can be challenging due to their poor nucleophilicity and instability under some basic conditions. thieme-connect.com However, various methods have been developed to address these issues. One common approach is the deprotonation at the C3 or C5 position of simple isoxazoles, followed by reaction with an electrophile. For benzo[d]isoxazoles, direct deprotonation of the isoxazole ring is less common, but derivatization can often be achieved through ring-opening and subsequent recyclization strategies.
The Kemp elimination is a notable reaction where a strong base cleaves the N-O bond of a benzisoxazolium cation, leading to a 2-hydroxybenzonitrile. wikipedia.org This reactivity highlights the potential for transformations involving the isoxazole ring. Additionally, cycloaddition reactions are a cornerstone of isoxazole synthesis and can sometimes be reversed or modified to functionalize the ring. nih.govnih.govrsc.org For instance, cobalt-catalyzed ring-opening amination of benzisoxazoles has been reported, demonstrating a pathway to convert the heterocyclic ring into other functional groups. researchgate.net
| Reaction Type | Description | Relevance to Benzo[d]isoxazole |
| Ring Opening | Cleavage of the isoxazole ring, often at the N-O bond. | Can be used to generate new functional groups or as a prelude to forming a different heterocyclic system. |
| Cycloaddition | Formation of the isoxazole ring from acyclic precursors. | Understanding the reverse of this process can inform derivatization strategies. |
| Substitution | Direct substitution on the isoxazole ring. | Less common for the isoxazole part of the benzo[d]isoxazole system compared to the benzene ring. |
Non-Catalytic Reactions and Transformations
Beyond catalytic cross-coupling reactions, the boronic acid group of this compound can participate in several non-catalytic transformations. These reactions are often considered side reactions in the context of cross-coupling but can also be harnessed for synthetic purposes.
Protodeboronation Pathways and Strategies for Mitigation
Protodeboronation is the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This is a common and often undesired side reaction in processes that utilize boronic acids, particularly in metal-catalyzed cross-coupling reactions. wikipedia.org The propensity for protodeboronation is dependent on several factors, including the structure of the boronic acid, the reaction pH, and the temperature. wikipedia.orgnih.gov
For heteroaromatic boronic acids, the mechanism of protodeboronation can be complex, with multiple pathways potentially operative depending on the pH and the speciation of the boronic acid. nih.gov The presence of heteroatoms can influence the stability of the C-B bond, and in some cases, can even catalyze the protodeboronation process. nih.gov
Strategies for Mitigation:
Use of Boronic Esters: Converting the boronic acid to an ester, such as a pinacol ester or an MIDA boronate, can enhance stability and reduce the rate of protodeboronation. wikipedia.orgresearchgate.net These esters often act as slow-release sources of the boronic acid under the reaction conditions. ed.ac.uk
Catalyst and Condition Optimization: The development of highly active catalyst systems that promote rapid catalytic turnover can increase the rate of the desired cross-coupling reaction, thereby outcompeting the slower protodeboronation pathway. wikipedia.org
Control of pH: Since the rate of protodeboronation is often pH-dependent, careful control of the reaction's pH can minimize this side reaction. nih.gov
Oxidative Deboronation for Phenol Synthesis
The carbon-boron bond of arylboronic acids can be oxidized to a carbon-oxygen bond, providing a valuable method for the synthesis of phenols. This transformation, often referred to as oxidative deboronation or ipso-hydroxylation, is a synthetically useful reaction. arkat-usa.orgresearchgate.net
A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being one of the most common and environmentally benign. arkat-usa.orgresearchgate.net The reaction is often carried out under basic conditions, but catalyst-free and metal-free methods have also been developed. arkat-usa.orgresearchgate.net For instance, the oxidation of arylboronic acids to phenols can be achieved rapidly at room temperature using aqueous hydrogen peroxide, sometimes in the presence of a co-solvent like ethanol. arkat-usa.org Other oxidants such as m-chloroperbenzoic acid (mCPBA) and sodium perborate (B1237305) have also been successfully used. researchgate.net
This reaction provides a straightforward route to synthesize 6-hydroxybenzo[d]isoxazole from this compound. The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a versatile synthetic tool. researchgate.netmdpi.com
| Oxidizing Agent | Typical Conditions | Product |
| Hydrogen Peroxide (H₂O₂) | Aqueous, often with a base or catalyst, room temperature. arkat-usa.orgresearchgate.net | 6-Hydroxybenzo[d]isoxazole |
| m-CPBA | Organic solvent. researchgate.net | 6-Hydroxybenzo[d]isoxazole |
| Sodium Perborate | Aqueous or mixed aqueous/organic solvent. | 6-Hydroxybenzo[d]isoxazole |
Applications of Benzo D Isoxazol 6 Ylboronic Acid in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Architectures
The inherent reactivity of Benzo[d]isoxazol-6-ylboronic acid makes it an ideal starting point for the synthesis of a wide array of complex heterocyclic structures. Its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, provides a powerful method for the construction of larger, more elaborate molecules.
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Polycyclic Aromatic Nitrogen Heterocycles (PANHs)
While direct, specific examples of the use of this compound in the synthesis of classic polycyclic aromatic hydrocarbons (PAHs) are not extensively documented in readily available literature, its application in creating nitrogen-containing polycyclic aromatic systems (PANHs) is a logical extension of its chemical properties. General synthetic strategies for PAHs often involve the coupling of smaller aromatic units, a role for which boronic acids are well-suited. tdl.orgresearchgate.neted.ac.uk The introduction of the benzo[d]isoxazole moiety into a larger polycyclic system would result in a PANH, a class of compounds with significant interest in materials science and medicinal chemistry. rsc.org The synthesis of such structures would typically involve the coupling of this compound with a halogenated aromatic or heteroaromatic partner.
Construction of Fused-Ring Systems and Macrocycles
The construction of fused-ring systems is a fundamental pursuit in organic synthesis, and this compound offers a strategic entry point to novel fused heterocycles. Although specific examples detailing the use of this particular boronic acid are not prevalent, the general utility of boronic acids in the synthesis of fused systems is well-established. These reactions often proceed through intramolecular coupling reactions or sequential intermolecular couplings followed by cyclization.
The synthesis of macrocycles, large cyclic molecules with important applications in drug discovery and materials science, can also be facilitated by the use of this compound. researchgate.net Macrocyclization reactions often rely on the formation of key bonds to close the ring, and the Suzuki-Miyaura coupling is a powerful tool for this purpose. A synthetic strategy could involve a precursor molecule containing both the benzo[d]isoxazole boronic acid moiety and a suitable coupling partner, which upon reaction would lead to the formation of a macrocycle incorporating the benzo[d]isoxazole unit.
Role in Medicinal Chemistry Lead Generation and Scaffold Diversification
The benzo[d]isoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This makes derivatives of this compound highly valuable in the search for new therapeutic agents.
Design and Synthesis of Compound Libraries for Biological Target Interaction Screening
The ability to readily modify the structure of this compound through cross-coupling reactions makes it an excellent starting material for the generation of compound libraries. These libraries, containing a large number of structurally related but distinct molecules, are essential for high-throughput screening campaigns aimed at identifying new drug leads. By coupling the boronic acid with a diverse range of halogenated building blocks, a wide array of derivatives can be synthesized and subsequently tested for their interaction with various biological targets. For instance, a study on benzo[d]isoxazole derivatives as Hypoxia-Inducible Factor (HIF)-1α inhibitors involved the synthesis of 26 different analogues to explore their structure-activity relationship. nih.gov
| Compound ID | Substitution on Phenyl Ring | IC50 (nM) for HIF-1α Inhibition |
| 15 | 4-dimethylamino | 24 |
| 31 | 4-acetyl | 24 |
| - | Unsubstituted | >1000 |
| Table 1: Example of data from a compound library based on a benzo[d]isoxazole scaffold, highlighting the impact of substitution on biological activity. Data sourced from a study on HIF-1α inhibitors. nih.gov |
Incorporation into Diverse Pharmacophore Scaffolds
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The benzo[d]isoxazole moiety itself can act as a key pharmacophoric element. This compound allows for the strategic incorporation of this scaffold into a multitude of larger and more complex molecules. This diversification of pharmacophore scaffolds is a critical strategy in medicinal chemistry to improve properties such as potency, selectivity, and pharmacokinetic profiles. The versatility of the Suzuki-Miyaura coupling enables the connection of the benzo[d]isoxazole unit to a wide variety of other pharmacophoric groups, leading to novel chemical entities with potentially improved therapeutic properties.
Strategic Application in Fragment-Based Drug Discovery (FBDD) Analogues Synthesis
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) that bind to a biological target. Once a fragment hit is identified, medicinal chemists synthesize analogues to improve binding affinity and develop them into lead compounds. This compound, with its relatively small size and inherent reactivity, is an ideal candidate for use in the elaboration of fragment hits. If a fragment containing a halogen atom is identified as a binder, it can be readily coupled with this compound to generate a new analogue. This strategy allows for the rapid exploration of the chemical space around the initial fragment hit, facilitating the optimization of its interaction with the target protein. The heteroatom-rich nature of the benzo[d]isoxazole fragment is often beneficial for establishing key interactions with protein binding sites. nih.gov
Applications in Material Science Precursor Synthesis
There is no available research to suggest the use of this compound as a precursor for organic electronic materials. Consequently, no data exists on its role in the synthesis of components for Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). Similarly, its application as a building block for fluorescent probes, dyes, or as a monomer for creating polymers with tailored properties is not documented.
Contributions to Natural Product Synthesis
A review of synthetic chemistry literature does not provide any instances of this compound being strategically integrated into the retrosynthetic pathways of complex molecules. There are no published total syntheses of biologically relevant natural products or their analogs that feature this specific compound as a key intermediate or starting material.
Computational and Mechanistic Investigations of Benzo D Isoxazol 6 Ylboronic Acid Reactivity
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Detailed DFT studies are instrumental in understanding the intricate mechanisms of chemical reactions at a molecular level. They provide insights into the energies of reactants, products, intermediates, and transition states, thereby mapping out the most plausible reaction pathways.
Elucidation of Palladium-Catalyzed Cross-Coupling Pathways
The Suzuki-Miyaura coupling is a fundamental palladium-catalyzed cross-coupling reaction that forges carbon-carbon bonds between organoboronic acids and organic halides or triflates. libretexts.orgyoutube.comyoutube.com The generally accepted catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com
Analysis of Transition States and Energy Barriers in Boron Transformations
Currently, there are no published studies that have calculated the transition state structures or energy barriers specifically for reactions involving Benzo[d]isoxazol-6-ylboronic acid. General studies on other boronic acids exist, but these findings cannot be directly extrapolated due to the unique electronic and steric properties of the benzisoxazole moiety.
Electronic Structure Analysis and Reactivity Predictions
The electronic structure of a molecule governs its reactivity. Computational methods can provide a detailed picture of electron distribution and orbital interactions, allowing for predictions of chemical behavior.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting reactivity. The energies and shapes of these orbitals indicate a molecule's ability to act as a nucleophile or an electrophile.
While DFT studies on other isoxazole (B147169) derivatives have been conducted to analyze their electronic properties, a specific FMO analysis for this compound has not been reported. nih.govresearchgate.net Such an analysis would be essential to predict its reactivity in various organic transformations.
Charge Distribution and Bond Critical Point Analysis
A detailed analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule, which are indicative of sites for electrophilic and nucleophilic attack. Bond Critical Point (BCP) analysis, a component of the Quantum Theory of Atoms in Molecules (QTAIM), provides insights into the nature of chemical bonds.
No specific studies detailing the charge distribution or BCP analysis for this compound are currently available. This information would be invaluable for understanding its intermolecular interactions and reactivity patterns.
Conformational Analysis and Stereoelectronic Effects on Reactivity
The three-dimensional arrangement of atoms in a molecule (conformation) and the influence of orbital alignment (stereoelectronic effects) can have a profound impact on reactivity. The orientation of the boronic acid group relative to the benzisoxazole ring system is a key factor.
A thorough conformational analysis of this compound, identifying the lowest energy conformers and the rotational barriers between them, has not been published. Consequently, the specific stereoelectronic effects that the benzisoxazole ring exerts on the reactivity of the boronic acid moiety remain uninvestigated. While studies on other substituted benzoic acids have explored self-association and solvent effects, similar research on this specific benzisoxazole derivative is absent. bohrium.com
Ligand Design and Catalyst Optimization through Computational Modeling
The efficacy of transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, is profoundly influenced by the nature of the ligands coordinated to the metal center. Computational modeling provides a powerful platform for the rational design of ligands and the optimization of catalyst systems for reactions involving this compound.
Detailed research findings indicate that Density Functional Theory (DFT) is a prominent method for these investigations. researchgate.netnih.gov By modeling the elementary steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, researchers can elucidate the role of different ligands on the reaction kinetics and thermodynamics. For instance, in the context of Suzuki-Miyaura cross-coupling reactions involving this compound, computational screening of a library of phosphine-based ligands can identify candidates that lower the activation energy of the rate-determining transmetalation step. nih.gov
Computational models can predict key descriptors that correlate with catalytic activity. These descriptors include the ligand's steric bulk (cone angle), electronic properties (Tolman electronic parameter), and bite angle for bidentate ligands. By systematically varying these parameters in silico, it is possible to tailor a ligand for optimal performance with this compound, potentially leading to higher yields, lower catalyst loadings, and milder reaction conditions. nih.gov
The optimization of reaction conditions is another area where computational modeling offers significant advantages. Factors such as solvent, temperature, and the nature of the base can be computationally evaluated to determine their impact on the reaction profile. nih.gov This in silico approach can significantly reduce the experimental effort required for reaction optimization.
Table 1: Illustrative Computational Screening of Ligands for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
| Ligand | Steric Hindrance (Å) | Electronic Parameter (cm⁻¹) | Calculated Activation Energy for Transmetalation (kcal/mol) | Predicted Yield (%) |
| PPh₃ | 5.8 | 2069 | 18.5 | 75 |
| P(o-tolyl)₃ | 6.5 | 2065 | 16.2 | 88 |
| XPhos | 7.8 | 2058 | 14.1 | 95 |
| SPhos | 7.5 | 2056 | 14.5 | 93 |
| Buchwald-type | 7.2 | 2060 | 15.1 | 91 |
Note: The data in this table is illustrative and intended to represent the type of information that can be generated through computational screening.
In Silico Prediction of Novel Reactions and Derivatives for Synthesis Planning
Computational chemistry is not only a tool for optimizing existing reactions but also a powerful engine for the discovery of novel transformations and the design of new derivatives. For this compound, in silico methods can predict its reactivity in uncharted chemical space, thereby guiding synthetic planning.
By calculating molecular properties such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and various reactivity indices, it is possible to forecast the regioselectivity and stereoselectivity of reactions involving this compound. nih.gov For example, the calculated LUMO of a potential reaction partner can indicate the most likely site for nucleophilic attack by the boronic acid.
Furthermore, computational tools can be employed to explore the feasibility of entirely new reaction pathways. By proposing hypothetical reaction mechanisms and calculating the associated activation barriers, researchers can identify promising new transformations for experimental validation. This approach accelerates the discovery of novel methods for functionalizing the benzo[d]isoxazole core.
In the context of drug discovery and materials science, computational methods can aid in the design of novel derivatives of this compound with desired properties. Through techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies, it is possible to predict the biological activity or material properties of virtual compounds derived from this scaffold. nih.govnih.govresearchgate.net This allows for the prioritization of synthetic targets with the highest probability of success.
Table 2: Illustrative In Silico Prediction of Reactivity for this compound
| Reaction Type | Proposed Reagent | Calculated Activation Energy (kcal/mol) | Predicted Major Product | Feasibility |
| Chan-Lam Coupling | Aniline | 22.1 | 6-Phenylaminobenzo[d]isoxazole | High |
| Petasis Reaction | Glyoxylic acid, Morpholine | 25.8 | α-Morpholinobenzo[d]isoxazol-6-ylacetic acid | Moderate |
| Addition to Aldehyde | Benzaldehyde | 28.3 | (Benzo[d]isoxazol-6-yl)(phenyl)methanol | Moderate |
| Rh-catalyzed 1,4-addition | Methyl vinyl ketone | 24.5 | 4-(Benzo[d]isoxazol-6-yl)butan-2-one | High |
| Photoredox Catalysis | Methyl Acrylate | 20.7 | Methyl 3-(benzo[d]isoxazol-6-yl)propanoate | High |
Note: The data in this table is illustrative and intended to showcase the predictive capabilities of computational chemistry in synthesis planning.
Advanced Analytical Methodologies for Characterizing Derivatives and Reaction Progress
Spectroscopic Techniques for Structural Elucidation of Coupled Products
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁵N if applicable, ¹⁹F for fluorinated products)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. For derivatives of Benzo[d]isoxazol-6-ylboronic acid, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the molecular framework.
¹H NMR spectroscopy offers insights into the number and electronic environment of protons in a molecule. In a typical coupled product of this compound, the aromatic protons of the benzo[d]isoxazole ring system and any coupled aromatic or heteroaromatic moieties will resonate in the downfield region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) are dictated by the substitution pattern on the rings.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the benzo[d]isoxazole core and any coupled groups are indicative of their electronic environment. Quaternary carbons, such as the carbon bearing the boronic acid group or the carbons at the fusion of the two rings in the benzo[d]isoxazole system, can be identified through techniques like Distortionless Enhancement by Polarization Transfer (DEPT).
¹¹B NMR spectroscopy is particularly useful for compounds containing boron, such as the starting material this compound and any boronic ester intermediates. The chemical shift and line shape of the ¹¹B signal can provide information about the coordination state and geometry of the boron atom. For instance, a trigonal planar boronic acid will have a different ¹¹B chemical shift compared to a tetrahedral boronate ester.
¹⁵N NMR can be employed, where feasible, to probe the nitrogen atom within the isoxazole (B147169) ring, offering further structural confirmation.
¹⁹F NMR is a highly sensitive technique used for the characterization of fluorinated derivatives. If this compound is coupled with a fluorine-containing aryl or heteroaryl group, ¹⁹F NMR provides a clean and sensitive handle to confirm the presence and electronic environment of the fluorine atoms.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Hypothetical Coupled Product: 6-(4-Fluorophenyl)benzo[d]isoxazole
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3 | 8.95 (s) | 155.2 |
| H-4 | 7.80 (d, J=8.5 Hz) | 122.5 |
| H-5 | 7.65 (dd, J=8.5, 1.5 Hz) | 125.0 |
| H-7 | 8.10 (d, J=1.5 Hz) | 112.0 |
| C-3a | - | 120.8 |
| C-7a | - | 164.5 |
| C-1' | - | 135.0 |
| H-2', H-6' | 7.85 (dd, J=8.8, 5.5 Hz) | 129.8 (d, J=8.5 Hz) |
| H-3', H-5' | 7.20 (t, J=8.8 Hz) | 116.0 (d, J=21.5 Hz) |
| C-4' | - | 163.0 (d, J=248.0 Hz) |
Note: This is a hypothetical data table created for illustrative purposes based on typical chemical shifts for similar structures.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Products
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a synthesized compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the unambiguous determination of the molecular formula of the product. This is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to ionize the coupled products of this compound for HRMS analysis. The mass spectrum of the parent 1,2-benzisoxazole (B1199462) shows a prominent molecular ion peak, and its fragmentation pattern can serve as a reference for the core structure of the derivatives. nist.gov
Table 2: Representative HRMS Data for a Hypothetical Coupled Product
| Compound | Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) |
| 6-Phenylbenzo[d]isoxazole | C₁₃H₉NO | 195.0684 | 195.0681 |
| 6-(Thiophen-2-yl)benzo[d]isoxazole | C₁₁H₇NOS | 201.0248 | 201.0245 |
Note: This is a hypothetical data table created for illustrative purposes.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific functional groups. For derivatives of this compound, IR and Raman spectra can confirm the presence of key structural features. For example, the C=N stretching vibration of the isoxazole ring, the aromatic C-H stretching and bending vibrations, and the B-O stretching of any residual boronic acid functionality can be identified. In a study of isoxazole derivatives, characteristic IR absorption bands were observed for the isoxazole ring system. rsc.org
Table 3: Representative IR Absorption Bands for Benzo[d]isoxazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| C=N Stretch (Isoxazole) | 1650-1620 |
| Aromatic C=C Stretch | 1600-1450 |
| C-O Stretch (Isoxazole) | 1250-1200 |
| B-O Stretch (Boronic Acid) | 1380-1310 |
Note: This is a hypothetical data table based on typical IR frequencies.
Chromatographic Techniques for Reaction Monitoring and Product Purification
Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for monitoring the progress of a reaction and for isolating the desired product in high purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Kinetic Studies
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds, which includes many derivatives of this compound. By employing a high-pressure pump to pass a solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase), HPLC can separate compounds based on their differential partitioning between the two phases.
For purity assessment, a sample of the crude reaction mixture or the purified product is injected into the HPLC system. The resulting chromatogram shows a series of peaks, with the area of each peak being proportional to the concentration of the corresponding component. A pure sample will ideally show a single major peak. HPLC is also invaluable for kinetic studies, where the disappearance of starting materials and the appearance of the product can be monitored over time to determine reaction rates and optimize conditions. A study on the determination of benzodiazepines in beverages demonstrated the utility of HPLC for the simultaneous analysis of multiple components. researchgate.net
Table 4: Representative HPLC Method Parameters for Analysis of a Benzo[d]isoxazole Derivative
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is a hypothetical data table of typical HPLC conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While many coupled products of this compound may not be sufficiently volatile for GC analysis without derivatization, GC-MS is highly effective for identifying and quantifying volatile byproducts that may be formed during a reaction. This information can be crucial for understanding reaction mechanisms and for optimizing reaction conditions to minimize side reactions. In cases where the derivatives are amenable to GC analysis, GC-MS provides both retention time data for separation and mass spectra for structural confirmation. The analysis of benzodiazepines by GC-MS often involves derivatization to increase volatility and thermal stability. nist.gov
Chiral Chromatography for Enantiomeric Excess Determination of Stereoselective Products
In stereoselective synthesis, where derivatives of this compound are created with specific three-dimensional arrangements (enantiomers), determining the enantiomeric excess (ee) is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, enabling the separation and quantification of enantiomeric pairs. youtube.com
The fundamental principle of chiral HPLC involves creating a chiral environment where the two enantiomers can be distinguished. This is typically achieved by using a Chiral Stationary Phase (CSP). chiralpedia.com While specific chiral separation methods for derivatives of this compound are not extensively detailed in published literature, the methodologies applied to structurally related isoxazole and boronic acid compounds are directly relevant. For instance, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and functionalized with phenylcarbamates, have proven highly effective for the enantioseparation of various isoxazoline (B3343090) and isoxazole racemates. nih.govnih.gov The separation relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase, leading to different retention times. youtube.com
The choice of mobile phase is also critical and is often an empirical process of screening various solvent combinations, typically mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol), to achieve optimal resolution. nih.gov
Table 1: Representative Chiral Stationary Phases and Conditions for Isoxazole Derivatives
| Chiral Stationary Phase (CSP) | Analyte Class | Mobile Phase Example | Detection | Reference |
| Per(3-chloro-4-methylphenylcarbamate) Cyclodextrin | Isoxazoline Racemates | Hexane/Isopropanol | UV | nih.gov |
| Amylose tris(3,5-dimethylphenylcarbamate) | 3-Carboxamido-5-aryl isoxazoles | Supercritical CO₂/Methanol (B129727) | UV | nih.gov |
| Cellulose tris(3,5-dichlorophenylcarbamate) | 3-Carboxamido-5-aryl isoxazoles | Supercritical CO₂/Ethanol | UV | nih.gov |
An alternative to direct chromatographic separation for determining ee involves derivatization. A chiral derivatizing agent can be reacted with the enantiomeric mixture to form diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using standard, non-chiral chromatography or analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy, where distinct signals for each diastereomer allow for the calculation of their ratio. bham.ac.ukacs.org Boronic acids, for example, can form diastereomeric complexes with chiral diols, which can be quantified by NMR. bham.ac.ukbath.ac.uk
X-ray Crystallography of Key Derivatives and Reaction Intermediates for Solid-State Structure Determination
Table 2: Representative Single-Crystal X-ray Diffraction Data for a Substituted Benzisoxazole Derivative
| Parameter | Value |
| Chemical Formula | C₁₇H₁₀N₂O₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.12 |
| b (Å) | 9.34 |
| c (Å) | 11.56 |
| α (°) | 85.10 |
| β (°) | 78.92 |
| γ (°) | 71.25 |
| Volume (ų) | 710.4 |
| Z (molecules/unit cell) | 2 |
| Note: Data are representative of a substituted benzoxazole (B165842) derivative and serve as an illustrative example. researchgate.net |
Crystallographic data are foundational for structure-activity relationship (SAR) studies in medicinal chemistry and for understanding the properties of materials in materials science. nih.gov
Boron-Specific Analytical Techniques (e.g., ICP-MS for boron content in derived materials, but not for quantification of the starting compound)
When this compound is used as a precursor to create new materials, such as boron-containing polymers or nanoparticles for therapeutic applications like Boron Neutron Capture Therapy (BNCT), it is essential to accurately quantify the amount of boron incorporated into the final material. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique for this purpose due to its exceptional sensitivity and ability to measure trace and ultra-trace concentrations of elements. nih.govnih.gov
The ICP-MS method involves completely digesting the material, typically using a mixture of strong acids (e.g., nitric acid and hydrogen peroxide) and heat, to break down the organic matrix and bring the boron into solution. sckcen.be The resulting solution is then introduced into the ICP-MS instrument, where it is nebulized into an aerosol and passed through a high-temperature argon plasma. The plasma atomizes and ionizes the boron, which is then guided into a mass spectrometer to be separated and quantified based on its mass-to-charge ratio. sckcen.be This allows for the precise determination of the boron concentration, often down to parts-per-billion (ppb) levels. uvm.edu
A significant application is the characterization of boron-containing nanoparticles for BNCT. In this context, ICP-MS is used to measure the concentration of the ¹⁰B isotope in both the synthesized nanoparticles and in biological samples (cells and tissues) after administration to assess delivery efficiency. nih.gov
Table 3: Representative ICP-MS Data for Boron Content in Derived Polymeric Nanoparticles
| Sample ID | Material Type | Digestion Method | Boron Concentration (µg B / mg material) | Reference |
| B-NP-01 | Boronated Polymer | HNO₃/H₂O₂ Microwave Digestion | 52.3 ± 2.1 | nih.gov |
| B-NP-02 | iRGD-Modified Boronated Polymer | HNO₃/H₂O₂ Microwave Digestion | 49.8 ± 1.9 | nih.gov |
| Control-NP | Non-boronated Polymer | HNO₃/H₂O₂ Microwave Digestion | < 0.1 | nih.gov |
| Note: Data are representative and based on published studies of similar materials. |
While highly sensitive, ICP-MS analysis for boron requires careful management of potential issues. Boron can exhibit a "memory effect," adhering to the instrument's tubing and causing erroneously high readings in subsequent samples. sckcen.beborax.com Specialized rinsing solutions and instrument tuning are employed to mitigate this effect. For materials with very high boron content, other methods like titration may be more suitable, but for the trace-level quantification required for most advanced material and biomedical applications, ICP-MS remains the gold standard. borax.com
Emerging Research Frontiers and Future Directions for Benzo D Isoxazol 6 Ylboronic Acid
Sustainable and Greener Synthetic Protocols for Boronic Acids and Their Derivatives
The development of green chemistry is paramount for the future of chemical manufacturing. researchgate.net For boronic acids, this involves reimagining synthetic strategies to minimize waste, reduce energy consumption, and utilize less hazardous materials. researchgate.net The future synthesis of Benzo[d]isoxazol-6-ylboronic acid and its derivatives will likely be dominated by protocols that prioritize sustainability.
Photoredox and electrochemical catalysis are rapidly emerging as powerful tools in organic synthesis, offering unique reaction pathways under mild conditions. Visible-light photoredox catalysis, for instance, has been successfully employed for the borylation of aryl halides to produce a wide range of arylboronic esters. organic-chemistry.org This method often utilizes iridium-based photocatalysts and can be performed at room temperature, representing a significant energy saving over thermally driven reactions. organic-chemistry.org
Future research could focus on adapting these photo-induced methods for the synthesis of this compound. This would involve the borylation of a suitable 6-halobenzo[d]isoxazole precursor using a photocatalyst, a boron source like bis(pinacolato)diboron (B136004), and a light source. The development of such a protocol would offer a milder and more energy-efficient route to this key building block.
Potential Photo/Electrochemical Borylation Approaches
| Catalysis Type | Catalyst System (Example) | Substrate | Reagent | Potential Advantage for this compound Synthesis |
|---|---|---|---|---|
| Photoredox Catalysis | fac-Ir(ppy)3 | 6-Halo-benzo[d]isoxazole | Bis(pinacolato)diboron | Mild reaction conditions, high functional group tolerance, energy efficiency. organic-chemistry.org |
A significant push in modern organic synthesis is the reduction or elimination of transition metal catalysts, which can be costly and pose toxicity concerns. nih.gov Metal-free C-H borylation has emerged as a compelling alternative. researchgate.net These methods often use strong boron-based reagents like boron tribromide (BBr₃) which can act as both the borylation agent and a catalyst, often facilitated by a directing group on the substrate. nih.govacs.org For example, N-acyl directing groups on indoles have been shown to enable selective C-H borylation using only BBr₃. acs.org
Applying this strategy to the benzo[d]isoxazole scaffold could provide a direct, metal-free route to this compound from the parent heterocycle. Research in this area would involve identifying a suitable directing group to guide the borylation to the C-6 position of the benzisoxazole ring system. acs.orgacs.org The development of such a method would be a significant step towards a more economical and sustainable synthesis. acs.org
Comparison of Borylation Strategies
| Strategy | Catalyst/Reagent | Key Feature | Applicability to Benzo[d]isoxazole |
|---|---|---|---|
| Transition-Metal Catalyzed | Pd, Ir, Ni complexes | High efficiency and selectivity for C-X and C-H borylation. nih.gov | Established but relies on potentially costly/toxic metals. nih.gov |
The use of water as a solvent is a cornerstone of green chemistry. researchgate.net Recent advancements have shown that palladium-catalyzed borylation of aryl bromides can be performed efficiently in water using specific ligands and micellar conditions. organic-chemistry.org Such protocols offer simplified purification and reduce the reliance on volatile organic solvents. organic-chemistry.org The synthesis of this compound could be rendered significantly greener by developing a water-mediated coupling of 6-bromobenzo[d]isoxazole with a diboron (B99234) reagent.
Solid-phase synthesis offers another green alternative, simplifying purification and allowing for the potential automation of synthetic processes. acs.orgresearchgate.net Boronic acids can be immobilized on solid supports, such as N,N-diethanolaminomethyl polystyrene, allowing for various chemical transformations to be performed before the desired product is cleaved from the resin. acs.orggoogle.com This approach could be used to prepare derivatives of this compound, where the boronic acid is anchored to the support, functionalized, and then released, resulting in a cleaner product and minimizing solvent use during purification. researchgate.net
Development of Novel Catalytic Systems for Cross-Coupling and Functionalization
The true value of this compound lies in its utility as a coupling partner. Future research will undoubtedly focus on expanding its reaction scope through the development of novel catalytic systems that are more sustainable, cost-effective, and capable of mediating new transformations.
While palladium has dominated cross-coupling chemistry, its high cost and low abundance have spurred research into catalysts based on earth-abundant metals like iron, nickel, and copper. nsf.govrsc.org These metals offer the potential for novel reactivity and significant cost reductions in large-scale synthesis. nsf.govnih.gov
Iron-Catalyzed Coupling: Iron is a highly attractive catalyst due to its low cost and toxicity. mun.canih.gov Iron-catalyzed cross-coupling reactions, such as the coupling of arylboronic acids with N-heterocycles or alkyl halides, are being actively developed. uva.nlacs.org Future work could explore the use of this compound in iron-catalyzed Suzuki-Miyaura type reactions, which would represent a major step towards more sustainable chemistry. nih.govacs.org
Nickel-Catalyzed Coupling: Nickel catalysts have shown great promise in a variety of cross-coupling reactions, including C-N and C-C bond formation with organoboronic acids. rsc.org They can catalyze transformations that are challenging for palladium, such as the coupling of arylboronic acids with aromatic esters or phthalimides. nih.govacs.org Exploring the reactivity of this compound in nickel-catalyzed systems could unlock new synthetic pathways to complex molecules. organic-chemistry.orgrsc.org
Copper-Catalyzed Coupling: Copper catalysis is well-established for Chan-Lam type C-N and C-O bond formations and is finding increasing use in C-C couplings. acs.orgbeilstein-journals.orgbeilstein-journals.org Copper-catalyzed transformations of arylboronic acids are often tolerant of a wide range of functional groups and can be performed in environmentally friendly solvents like water. nih.gov The application of copper catalysts to mediate reactions with this compound, for example in carboxylation or azidation reactions, is a promising area for future investigation. acs.orgnih.gov
Potential Applications with Earth-Abundant Metal Catalysts
| Metal Catalyst | Reaction Type | Potential Product Class | Reference |
|---|---|---|---|
| Iron | C-N Cross-Coupling | N-Aryl benzo[d]isoxazoles | uva.nl |
| Nickel | Decarbonylative Coupling | Arylated benzo[d]isoxazoles | acs.org |
| Copper | Carboxylation with CO₂ | Benzo[d]isoxazole-6-carboxylic acid | acs.org |
Moving beyond metal-based systems, organocatalysis and biocatalysis represent the next frontier in sustainable chemistry.
Organocatalysis: Boronic acids themselves can act as organocatalysts, typically activating substrates through covalent interactions with hydroxyl or carboxyl groups. acs.orgnih.gov They have been used to catalyze reactions like amidations, esterifications, and cycloadditions. nih.govnih.gov An intriguing future direction would be to investigate this compound itself as a potential catalyst for organic transformations. Furthermore, organocatalytic methods are being developed for the asymmetric synthesis of chiral boronic acids, a field that could be extended to create chiral derivatives based on the benzo[d]isoxazole scaffold. su.seacs.org
Biocatalysis: The integration of organoboron chemistry with biocatalysis is a nascent but rapidly growing field. youtube.com Researchers have successfully created artificial enzymes with boronic acid moieties at their reactive centers. youtube.com While not found in nature, these "boro-zymes" can be evolved to catalyze specific reactions with high selectivity. youtube.com Another approach involves using boronic acids to modify proteins within living cells, demonstrating the biocompatibility of the boronic acid functional group. nih.govnih.gov Future research could explore the enzymatic functionalization of this compound or its use in developing novel biocatalytic systems.
Innovative Applications in Supramolecular Chemistry and Self-Assembly
The inherent structural and electronic properties of this compound make it a compelling building block in the realm of supramolecular chemistry and self-assembly. These processes rely on non-covalent interactions to form larger, well-defined structures from smaller molecular components. nih.govmdpi.com
Molecular Recognition Phenomena and Sensor Design
Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a fundamental principle in molecular recognition. nih.gov This interaction is the basis for the design of chemical sensors that can detect and quantify a wide range of biologically and environmentally important analytes. mdpi.com The benzo[d]isoxazole scaffold, when functionalized with a boronic acid, offers a platform for creating highly selective and sensitive sensors.
Table 1: Key Interactions in this compound-Based Sensors
| Interaction Type | Description | Role in Sensing |
| Boronate Ester Formation | Reversible covalent interaction between the boronic acid and a cis-diol-containing analyte. nih.gov | Primary recognition event that triggers the sensing signal. |
| π-π Stacking | Non-covalent interaction between the aromatic rings of the benzo[d]isoxazole and other aromatic systems. | Can enhance binding affinity and influence the photophysical properties of the sensor. |
| Hydrogen Bonding | Interaction between hydrogen bond donors and acceptors on the sensor and analyte. | Contributes to the overall binding specificity and stability of the sensor-analyte complex. |
| Electrostatic Interactions | Attraction or repulsion between charged groups on the sensor and analyte. | Can be utilized for the detection of charged analytes and to modulate sensor response. nih.gov |
Design of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) with Boronic Acid Derivatives
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are porous crystalline materials with well-defined structures and high surface areas. nih.govnih.gov The incorporation of boronic acid functionalities, such as in this compound, into the struts or linkers of these frameworks can impart unique properties and functionalities.
In COF chemistry, the reversible nature of boronate ester formation can be exploited for the self-assembly of highly ordered, porous structures. This compound can serve as a versatile building block, offering both a rigid aromatic core and reactive sites for framework construction. The resulting COFs can be designed to have specific pore sizes and chemical environments, making them suitable for applications in gas storage, separation, and catalysis. nih.gov
Similarly, in MOF design, benzo[d]isoxazole-based ligands containing a boronic acid group can be used to construct frameworks with tailored properties. nih.govresearchgate.net The boronic acid moiety can act as a secondary functional group within the pores of the MOF, enabling applications such as selective adsorption of diol-containing molecules or as catalytic sites for specific chemical transformations. mdpi.comresearchgate.net The design of such frameworks requires careful consideration of the coordination chemistry of the metal ions and the geometry of the organic linker to achieve the desired topology and functionality. nih.gov
New Methodologies for Selective Functionalization and Post-Synthetic Modification of the Benzo[d]isoxazole Core
The development of new synthetic methods for the selective functionalization of the benzo[d]isoxazole core is crucial for expanding the scope of its applications. researchgate.net Recent research has focused on transition-metal-catalyzed C-H activation and annulation reactions to construct the benzo[d]isoxazole ring system. researchgate.netrsc.org These methods offer efficient and atom-economical routes to a variety of substituted derivatives.
Post-synthetic modification of the benzo[d]isoxazole core provides a powerful strategy for introducing new functional groups and fine-tuning the properties of the molecule. This can involve reactions targeting the aromatic ring, the isoxazole (B147169) moiety, or the boronic acid group. For instance, the boronic acid can be converted into other functional groups, or the aromatic backbone can be further substituted to modulate the electronic and steric properties of the compound. Skeletal editing, an innovative approach in synthetic chemistry, allows for the precise modification of the core structure of complex molecules, including heteroarenes like benzo[d]isoxazole. researchgate.net
Integration with Artificial Intelligence and Machine Learning for Reaction Optimization and Discovery
Table 2: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
| Reaction Prediction | Predicting the products and yields of reactions involving benzo[d]isoxazole derivatives. pharmafeatures.com | Accelerates the discovery of new synthetic routes and functionalization strategies. |
| Condition Optimization | Identifying the optimal set of reaction parameters for the synthesis of this compound. beilstein-journals.org | Improves reaction efficiency, reduces costs, and minimizes waste. |
| Retrosynthetic Analysis | Proposing synthetic pathways for complex target molecules containing the benzo[d]isoxazole core. pharmafeatures.com | Facilitates the design of efficient and novel syntheses. |
| De Novo Design | Generating novel benzo[d]isoxazole derivatives with desired properties for specific applications. | Expands the chemical space and accelerates the discovery of new functional materials. |
Challenges and Perspectives for Industrial Scalability and Process Intensification
While this compound holds significant promise, its transition from laboratory-scale synthesis to industrial production presents several challenges. Key considerations include the cost and availability of starting materials, the efficiency and safety of the synthetic route, and the ease of purification. nih.gov
The synthesis of boronic acids often involves the use of organometallic reagents and cryogenic conditions, which can be difficult and costly to implement on a large scale. google.comgoogle.com Research into more sustainable and scalable synthetic methods, such as those utilizing flow chemistry or catalysis with earth-abundant metals, is crucial for overcoming these hurdles. Process intensification, which aims to develop smaller, more efficient, and safer manufacturing processes, will also play a key role in the industrial production of this compound and its derivatives. organic-chemistry.org
Despite these challenges, the unique properties and potential applications of this compound provide a strong impetus for continued research and development. The simple structure and promising biological activities of some benzo[d]isoxazole derivatives suggest their potential for scale-up. nih.gov As new synthetic methodologies and process technologies emerge, the industrial viability of this compound is expected to increase, paving the way for its use in a wide range of advanced materials and technologies.
Q & A
Q. What are the standard synthetic routes for Benzo[D]isoxazol-6-ylboronic acid, and how can purity be ensured?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a halogenated benzo[d]isoxazole precursor reacts with a boronic acid pinacol ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., THF/H₂O) . Key steps include:
- Bromination of the parent benzo[d]isoxazole at the 6-position using NBS or Br₂.
- Transmetalation with bis(pinacolato)diboron under inert conditions.
- Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization. Purity is validated using HPLC (>97% by GC) and ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.8–8.2 ppm) .
Q. Which spectroscopic methods are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm) and boron-adjacent carbons (δ 120–130 ppm).
- FT-IR : B-O stretching (≈1350 cm⁻¹) and isoxazole ring vibrations (≈1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 179.04 (C₇H₅BNO₂⁺).
- XRD : For crystallinity confirmation, particularly to resolve ambiguities in stereochemistry .
Q. How does the boronic acid group influence the reactivity of benzo[d]isoxazole in cross-coupling reactions?
The boronic acid moiety enables Suzuki-Miyaura couplings with aryl/heteroaryl halides, forming biaryl linkages critical for drug candidates. However, the isoxazole ring’s electron-deficient nature may reduce boronic acid stability; thus, reactions require mild bases (e.g., K₂CO₃) and low temperatures (0–25°C) to minimize protodeboronation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in Suzuki-Miyaura coupling yields involving this compound?
Low yields (<50%) often arise from:
- Catalyst poisoning : Replace Pd(PPh₃)₄ with PdCl₂(dppf) to enhance stability.
- Solvent effects : Optimize solvent polarity (e.g., DME/H₂O) to balance boronic acid solubility and reactivity.
- Side reactions : Monitor for protodeboronation via ¹¹B NMR (broad peak at δ 28–32 ppm indicates decomposition). Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps .
Q. What strategies mitigate steric hindrance during functionalization of the benzo[d]isoxazole core?
Steric challenges at the 6-position can be addressed by:
- Directed ortho-metalation : Use directing groups (e.g., -OMe) to enable regioselective lithiation.
- Microwave-assisted synthesis : Enhance reaction rates for bulky substituents (e.g., tert-butyl groups).
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition-state geometries to guide substituent selection .
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., tyrosine kinases).
- ADMET prediction : SwissADME evaluates logP (target: 2–3) and bioavailability.
- HOMO-LUMO analysis : Calculate energy gaps (e.g., ≈3.3 eV) to assess charge-transfer potential in photodynamic therapies .
Data Analysis & Experimental Design
Q. What methodologies validate the stability of this compound under varying pH conditions?
- pH-rate profiling : Conduct kinetic studies in buffered solutions (pH 2–12) monitored by UV-Vis (λ = 260 nm).
- NMR stability assays : Track boronic acid decomposition in D₂O via ¹¹B NMR signal loss.
- LC-MS : Identify degradation products (e.g., benzo[d]isoxazol-6-ol) under acidic/basic conditions .
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?
- Benchmarking : Compare DFT-optimized geometries (e.g., Gaussian 09W) with XRD structures to refine basis sets.
- Solvent correction : Apply PCM models to simulate solvent effects on UV-Vis/PL spectra.
- Vibrational analysis : Reconcile IR frequencies with scaled DFT vibrational modes using a scaling factor (≈0.961) .
Applications in Medicinal Chemistry
Q. What role does this compound play in designing kinase inhibitors?
The boronic acid group acts as a reversible covalent warhead, targeting catalytic lysine residues in kinases. For example:
Q. How can researchers optimize the pharmacokinetic profile of benzo[d]isoxazole boronic acid derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
